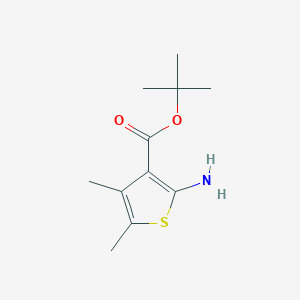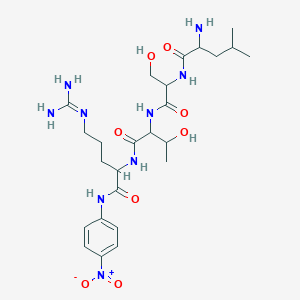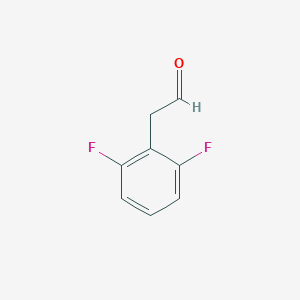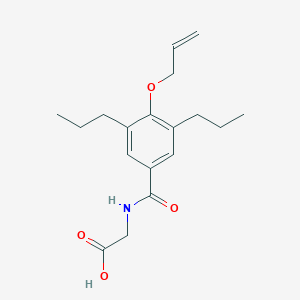
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate (BHPGS) is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BHPGS is a sulfated glycerolipid derivative that has been shown to possess anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the phosphorylation of key proteins involved in these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. In vitro studies have demonstrated that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can reduce tumor growth and decrease the severity of autoimmune symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is its specificity for certain signaling pathways, making it a potential therapeutic agent for diseases involving these pathways. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
Zukünftige Richtungen
Future research on 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could focus on its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, studies on the pharmacokinetics and toxicity of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could provide valuable information for its potential use in clinical settings. Finally, the development of more efficient synthesis methods could make 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate more accessible for research purposes.
In conclusion, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, leading to anti-inflammatory, anti-tumor, and immunomodulatory effects. However, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the reaction of heptanol with glycerol and chloroformate in the presence of a base, followed by the sulfation of the resulting product. The final product is purified by column chromatography. The yield of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is typically around 20%.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In autoimmune disorder research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune symptoms.
Eigenschaften
CAS-Nummer |
101653-96-7 |
|---|---|
Produktname |
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate |
Molekularformel |
C19H37N2NaO8S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
sodium;[2-(carboxyamino)-5-[(carboxyamino)methyl]-2-hexyldecyl] sulfate |
InChI |
InChI=1S/C19H38N2O8S.Na/c1-3-5-7-9-12-19(21-18(24)25,15-29-30(26,27)28)13-11-16(10-8-6-4-2)14-20-17(22)23;/h16,20-21H,3-15H2,1-2H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
LLEYDEJIRWBRHL-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
Kanonische SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
Synonyme |
1,2-bis(heptanylcarbamoyl)glycerol 3-sulfate diC7-dicarbamoyl-GS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)